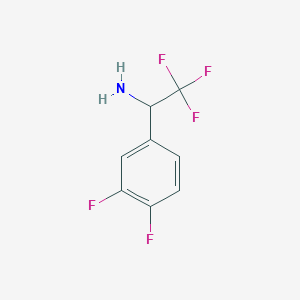

1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine

Description

1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is a fluorinated ethylamine derivative characterized by a trifluoroethylamine backbone and a 3,4-difluorophenyl substituent. The fluorine atoms enhance metabolic stability and lipophilicity, which are critical for bioavailability in drug design .

Properties

Molecular Formula |

C8H6F5N |

|---|---|

Molecular Weight |

211.13 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C8H6F5N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |

InChI Key |

DJPOWOYWMLEUNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)N)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 1,1,1-Trifluoro-2-chloroethane Derivatives

A patented method for preparing trifluoroethylamine derivatives involves the nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerol as a solvent and under controlled temperature and pressure conditions. Although this patent (CN101973888B) focuses primarily on 2,2,2-trifluoroethylamine, the methodology can be adapted to aromatic derivatives by substituting the aromatic moiety on the chloroethane precursor or by post-functionalization of the amine product.

| Parameter | Value Range |

|---|---|

| Glycerol to 1,1,1-trifluoro-2-chloroethane (volume ratio) | 1–3 : 1 |

| Ammonia to 1,1,1-trifluoro-2-chloroethane (molar ratio) | 8–15 : 1 |

| Ammonia concentration | 30–100 wt% |

| Reaction temperature | 150–200 °C |

| Reaction pressure | 2–4 MPa |

| Reaction time | 20–30 minutes |

| Reactor type | Pipeline-type continuous flow |

Following the reaction, the mixture undergoes vacuum flashing and deamination, neutralization with sodium carbonate, and vacuum rectification to isolate the trifluoroethylamine product with high yield and purity.

Adaptation for 1-(3,4-Difluoro-phenyl) substitution would require the corresponding 3,4-difluorophenyl-substituted chloroethane or post-synthetic aromatic fluorination.

Reductive Amination of 3,4-Difluorophenylacetaldehyde with Trifluoroacetaldehyde and Ammonia

A common synthetic route to fluorinated ethylamines involves reductive amination of an aromatic aldehyde with trifluoroacetaldehyde and ammonia or amine sources. For this compound, the analogous approach is:

- Starting with 3,4-difluorobenzaldehyde,

- Reacting with trifluoroacetaldehyde hydrate or equivalent,

- In the presence of ammonia or ammonium salts,

- Using a catalyst such as palladium or other transition metals,

- Under optimized temperature and solvent conditions.

This method allows the direct formation of the ethylamine with trifluoromethyl substitution and the difluorophenyl group intact. Industrial processes may use batch or continuous flow reactors to scale up the synthesis, followed by purification steps like distillation or crystallization to achieve high purity.

Use of N-Aryl N,O-Acetals as Imine Surrogates for Trifluoroethylamine Synthesis

Advanced research has developed a synthetic strategy involving trifluoromethylated N-aryl N,O-acetals as stable imine surrogates. These intermediates react with various organometallic reagents (alkyl-, alkenyl-, arylmagnesium reagents) to yield functionalized trifluoromethylated amines, including those bearing difluorophenyl groups.

- Broad substrate scope,

- Good to excellent yields,

- Potential for stereoselective synthesis.

This approach is particularly useful for synthesizing complex trifluoroethylamines with aromatic substitutions such as 3,4-difluoro-phenyl groups, enabling incorporation of diverse functional groups for pharmaceutical lead optimization.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on trifluoro-2-chloroethane | 1,1,1-Trifluoro-2-chloroethane, ammonia, glycerol | 150–200 °C, 2–4 MPa, 20–30 min, flow reactor | High yield, short reaction time | Requires precursor with aromatic substitution or post-functionalization |

| Reductive amination of 3,4-difluorobenzaldehyde | 3,4-Difluorobenzaldehyde, trifluoroacetaldehyde, ammonia, catalyst | Controlled temperature, solvent, batch or flow | Direct synthesis, scalable | Catalyst cost, purification steps |

| N-aryl N,O-acetal route | Trifluoromethylated N-aryl N,O-acetals, Grignard reagents | Mild conditions, organometallic reagents | Broad scope, stereoselective potential | Organometallic reagent handling |

| Fluoroalkyl amino reagents (FARs) | Perfluoropropene, secondary amines | Condensation, fluorination | Versatile, novel fluorination | Less specific for target compound |

Research Findings and Optimization Notes

- The continuous flow nucleophilic substitution method achieves high yields (~80-90%) with reaction times under 30 minutes, optimizing ammonia excess and glycerol solvent ratios to minimize side products.

- Reductive amination routes require careful control of pH and temperature to prevent over-reduction or polymerization; catalytic hydrogenation with palladium on carbon is commonly used.

- The N,O-acetal method allows introduction of various substituents on the aromatic ring, including difluoro groups, with yields reported up to 85-95% and potential for enantioselective synthesis.

- FARs provide a platform for late-stage fluorination but may require multiple steps to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Trifluoromethyl Groups : Chloro/bromo substituents (e.g., CAS 886369-74-0) enhance electrophilicity, while trifluoromethyl groups (CAS 1260618-04-9) increase steric bulk and electron-withdrawing effects .

- Hydrochloride Salts : Compounds like 842169-71-5 are stabilized as hydrochloride salts, improving solubility for synthetic workflows .

Physicochemical Properties

- Molecular Weight : Ranges from 209.60 (4-Cl derivative) to 291.62 (4-CF3 derivative), influenced by substituent atomic mass .

- Boiling Point: Limited data; 2,2,2-trifluoroethylamine (CAS 753-90-2) has a boiling point of 33–35°C, but bulkier analogs likely exhibit higher values .

- Stability : Fluorinated compounds (e.g., 886369-74-0) require refrigeration (2–8°C) for storage, indicating sensitivity to thermal degradation .

Biological Activity

1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. The presence of trifluoromethyl and difluorophenyl groups enhances its potential biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H7F4N

- Molecular Weight : 193.14 g/mol

- CAS Number : 886368-11-2

- Physical Form : Colorless liquid with a purity of 96% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can enhance binding affinity to certain receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems and influence enzyme activity, particularly in metabolic pathways related to dopamine and adrenergic receptors .

Biological Activities

- Neuropharmacological Effects :

- Vascular Effects :

-

Antimicrobial Properties :

- Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial activity. This opens avenues for exploring this compound as a potential antimicrobial agent .

Study on Dopaminergic Activity

A comparative study evaluated the effects of N-trifluoroethyldopamine against dopamine on adenylate cyclase stimulation. The results indicated that while dopamine and its N-ethyl analog were potent stimulators, the trifluoroethyl variant exhibited significantly lower activity. This suggests that structural modifications can substantially alter pharmacological profiles .

Vascular Relaxation Study

In isolated vascular tissues, both N-ethyl and N-trifluoroethyldopamine were tested for their relaxant effects. The findings revealed that while both compounds induced relaxation, they lacked specificity towards dopamine receptors, indicating a broader mechanism of action possibly involving other vascular pathways .

Comparative Biological Activity Table

| Compound Name | Adenylate Cyclase Stimulation (EC₅₀) | Vascular Relaxation Effect | Selectivity for Dopamine Receptors |

|---|---|---|---|

| Dopamine | Potent (Low µM range) | Strong | High |

| N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Potent (Low µM range) | Strong | High |

| N-Trifluoroethyldopamine | Weak (High µM range) | Moderate | None |

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine?

Methodological Answer: The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, analogous trifluoroethylamine derivatives are synthesized using Pd(PPh₃)₂Cl₂ and CuI as catalysts in tetrahydrofuran (THF) with triethylamine as a base at 65°C for 8 hours . Alternative routes may involve condensation of fluorinated benzaldehyde derivatives with trifluoroethylamine precursors under reductive amination conditions. Optimization should focus on yield, purity, and scalability, with purification via recrystallization or chromatography.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Characterization requires a combination of analytical techniques:

- NMR Spectroscopy : Confirm fluorine and proton environments (¹⁹F and ¹H NMR) to verify substituent positions .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., using ESI-MS or GC-MS) against theoretical values (e.g., C₈H₆F₅N, ~235.1 g/mol) .

- HPLC/UPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm.

- Elemental Analysis : Match experimental C, H, N, and F percentages to theoretical values.

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Based on GHS classifications for similar trifluoroethylamine derivatives:

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Store under inert atmosphere at room temperature to prevent degradation .

- Emergency Measures : Neutralize spills with inert absorbents; rinse exposed areas with water for 15 minutes .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s electronic and steric properties?

Methodological Answer: The 3,4-difluorophenyl and trifluoroethyl groups impart:

- Electron-Withdrawing Effects : Increased electrophilicity at the amine group, altering reactivity in nucleophilic substitutions .

- Lipophilicity : Enhanced by trifluoroethyl, improving membrane permeability in biological assays .

- Steric Hindrance : Ortho-fluorine atoms on the phenyl ring may restrict rotational freedom, impacting binding affinity in receptor studies. Computational modeling (DFT) can quantify these effects .

Q. What are the mechanistic implications of using this compound in catalytic asymmetric synthesis?

Methodological Answer: The trifluoroethylamine moiety can act as a chiral auxiliary in asymmetric catalysis. For example, in enantioselective Mannich reactions, the fluorine atoms stabilize transition states via dipole interactions, improving enantiomeric excess (ee). Kinetic studies (e.g., Eyring plots) can elucidate activation parameters, while X-ray crystallography of intermediates reveals stereochemical outcomes .

Q. How does this compound compare to analogs in pharmacological applications?

Methodological Answer: Compared to non-fluorinated analogs (e.g., phenethylamine derivatives):

- Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, prolonging half-life in vitro .

- Target Selectivity : The 3,4-difluorophenyl group may enhance affinity for serotonin receptors (5-HT₂A) due to hydrophobic interactions. Radioligand binding assays (e.g., with [³H]ketanserin) can quantify receptor binding .

- Toxicity Profile : Fluorinated compounds often exhibit lower acute toxicity but require in vivo ADMET studies for validation .

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated derivatives?

Methodological Answer:

Q. How can computational methods predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for SNAr reactions, predicting regioselectivity in fluorinated systems .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., in DMSO or THF) on reaction kinetics .

- QSAR Models : Correlate substituent electronegativity with biological activity for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.